Cas no 69966-70-7 (9-Phenanthrenecarboxamide,N,N-bis(2-chloroethyl)-2,3,6-trimethoxy-)

9-Phenanthrenecarboxamide,N,N-bis(2-chloroethyl)-2,3,6-trimethoxy- structure
69966-70-7 structure
Product name:9-Phenanthrenecarboxamide,N,N-bis(2-chloroethyl)-2,3,6-trimethoxy-
CAS No:69966-70-7
MF:C22H23Cl2NO4
MW:436.328324556351
CID:527019
PubChem ID:317770

9-Phenanthrenecarboxamide,N,N-bis(2-chloroethyl)-2,3,6-trimethoxy- Chemical and Physical Properties

Names and Identifiers

    • 9-Phenanthrenecarboxamide,N,N-bis(2-chloroethyl)-2,3,6-trimethoxy-
    • N,N-bis(2-chloroethyl)-2,3,6-trimethoxyphenanthrene-9-carboxamide
    • AC1L7WP5
    • N,3,6-TRIMETHOXY-9-PHENANTHRENECARBOXAMIDE
    • NSC251178
    • NSC-251178
    • 69966-70-7
    • DTXSID70312208
    • Inchi: InChI=1S/C22H23Cl2NO4/c1-27-15-4-5-16-18(12-15)17-13-21(29-3)20(28-2)11-14(17)10-19(16)22(26)25(8-6-23)9-7-24/h4-5,10-13H,6-9H2,1-3H3
    • InChI Key: GTPNZQJVMQFLJN-UHFFFAOYSA-N
    • SMILES: COC1=CC2=C3C=C(C(=CC3=CC(=C2C=C1)C(=O)N(CCCl)CCCl)OC)OC

Computed Properties

  • Exact Mass: 435.10059
  • Monoisotopic Mass: 435.1004136g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 8
  • Complexity: 531
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 48Ų

Experimental Properties

  • PSA: 48
  • LogP: 4.93860

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